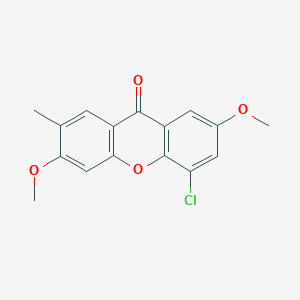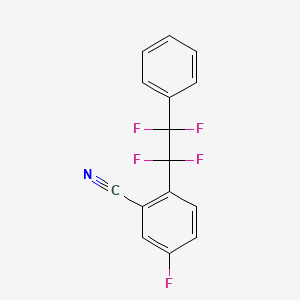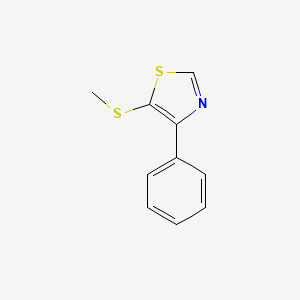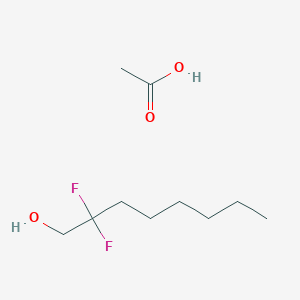![molecular formula C14H17N5O B14574446 N,N-Diethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 61310-22-3](/img/structure/B14574446.png)
N,N-Diethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyridinyl group and a pyrimidinyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea typically involves a multi-step process. One common method starts with the esterification of nicotinic acid to yield an intermediate compound. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides. A nucleophilic substitution reaction with trimethylsilyl cyanide follows, leading to the formation of another intermediate. Finally, this intermediate is reacted with sodium and ammonium chloride in ethanol solution to obtain the desired compound .
Industrial Production Methods
Industrial production methods for N,N-Diethyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid is commonly used as an oxidizing agent.
Properties
CAS No. |
61310-22-3 |
|---|---|
Molecular Formula |
C14H17N5O |
Molecular Weight |
271.32 g/mol |
IUPAC Name |
1,1-diethyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C14H17N5O/c1-3-19(4-2)14(20)18-12-7-10-16-13(17-12)11-5-8-15-9-6-11/h5-10H,3-4H2,1-2H3,(H,16,17,18,20) |
InChI Key |
VJJRJOLUUXILGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14574367.png)

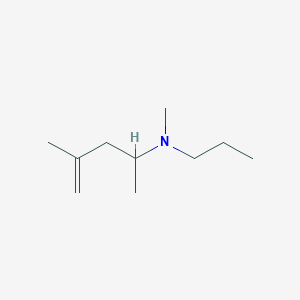
![[4-(Trifluoromethyl)phenyl]methyl 3-aminobut-2-enoate](/img/structure/B14574385.png)
![1-[2-(Acetyloxy)ethyl]-1-(propan-2-yl)piperidin-1-ium](/img/structure/B14574386.png)

![3-[(2-Nitrophenyl)sulfanyl]but-3-en-2-one](/img/structure/B14574399.png)
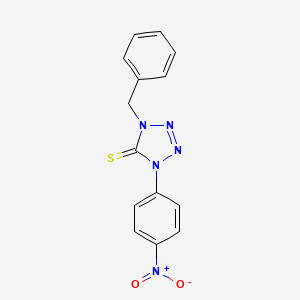
![1,1,1a,1b-Tetrachlorodecahydro-1H-2,6-methanocyclopropa[a]azulene](/img/structure/B14574417.png)

